molecular formula C9H16O3 B8297283 Iso-butyl 2-oxopentanoate

Iso-butyl 2-oxopentanoate

Cat. No.: B8297283
M. Wt: 172.22 g/mol
InChI Key: KBQDVIIUAOJFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iso-butyl 2-oxopentanoate is an ester derivative of 2-oxopentanoic acid, characterized by an iso-butyl group (-CH2CH(CH2)2) esterified at the carboxylate position. The compound’s structure combines a branched alkyl chain with a ketone-functionalized pentanoate backbone, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-methylpropyl 2-oxopentanoate

InChI

InChI=1S/C9H16O3/c1-4-5-8(10)9(11)12-6-7(2)3/h7H,4-6H2,1-3H3

InChI Key

KBQDVIIUAOJFQX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(=O)OCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares iso-butyl 2-oxopentanoate with structurally or functionally related esters, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Substituent Impact on Bioactivity

Compound Substituent PPARγ Activity (EC50, Max %) Cytotoxicity
Oxazole derivative (13d) Iso-butyl Weak agonist/antagonist Not studied
Oxazole derivative (13e) tert-Butyl EC50 = 15 nM, Max 16.7% Not studied
Boron analog (13) None N/A No inhibition
Functional Group Comparisons

A. Ketone vs. Carboxylic Acid Derivatives

  • 2-Oxopentanoate (ester form): Esters like this compound may exhibit altered solubility and bioavailability compared to the free acid (2-oxopentanoic acid). For instance, 2-oxopentanoate (acid form) inhibits KATP channels (NPO reduced from 7.05 to 0.89), while esterification could modulate membrane permeability and efficacy .
  • α-Ketoisocaproate (4-methyl-2-oxopentanoic acid): A structurally similar keto-acid with potent channel inhibition (NPO = 0.57), suggesting methyl branching enhances activity compared to linear chains .

B. Esters in Flavor and Fragrance Chemistry
Iso-butyl esters are common in volatile organic compounds (VOCs):

  • Iso-butyl isobutyrate and iso-butyl butyrate contribute to fruity aromas in sourdough and hop extracts .
  • This compound: The ketone group may introduce unique sensory properties, though its volatility and aroma profile require further study.

Table 2: Esters in Aroma Chemistry

Compound Source/Application Key Characteristics
Iso-butyl isobutyrate Hop extracts, fermentation Fruity, sweet notes
This compound Hypothetical/Research Potential ketone-derived aroma
Structural Analogues in Drug Design
  • Bortezomib analogs : Replacement of boronic acid with ester groups (e.g., 11 , 12 ) reduces cytotoxicity, emphasizing the iso-butyl group’s role in target binding .
  • Furoquinolone derivatives: Iso-butyl-substituted compounds (e.g., 6b) exhibit distinct NMR profiles and bioactivity, linked to the substituent’s electronic and steric effects .

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Store in grounded, airtight containers away from ignition sources (e.g., sparks, open flames). Use explosion-proof equipment and conduct hazard operability (HAZOP) assessments. Monitor airborne concentrations via real-time sensors (e.g., PID detectors) to ensure levels remain below OSHA’s permissible exposure limit (PEL) of 100 ppm .

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